molecular formula C21H17N5O2S B304533 ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide

ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B304533
M. Wt: 403.5 g/mol
InChI Key: ZXJYFPLUIIEVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfide derivative of the furo[2,3-d]pyrimidine scaffold, which has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been reported that this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, this compound has been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide in lab experiments is its potential as a therapeutic agent for various diseases. Its cytotoxic, antiviral, and antibacterial activities make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in order to minimize potential toxicity to normal cells.

Synthesis Methods

The synthesis of ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has been reported in the literature. The synthesis involves the reaction of 4-methyl-2-phenylfuro[2,3-d]pyrimidine-5-carbonitrile with hydrazine hydrate to form 4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidine-6-carbohydrazide. The carbohydrazide is then reacted with ethyl chloroformate and sodium azide to form the desired compound.

Scientific Research Applications

Ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has shown promising biological activities in various scientific research applications. This compound has been studied for its potential as an anticancer agent, antiviral agent, and antimicrobial agent. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide

Molecular Formula

C21H17N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

6-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-4-methyl-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine

InChI

InChI=1S/C21H17N5O2S/c1-3-29-21-25-24-20(28-21)17-16(26-11-7-8-12-26)15-13(2)22-18(23-19(15)27-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3

InChI Key

ZXJYFPLUIIEVAI-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(O1)C2=C(C3=C(N=C(N=C3O2)C4=CC=CC=C4)C)N5C=CC=C5

Canonical SMILES

CCSC1=NN=C(O1)C2=C(C3=C(N=C(N=C3O2)C4=CC=CC=C4)C)N5C=CC=C5

Origin of Product

United States

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